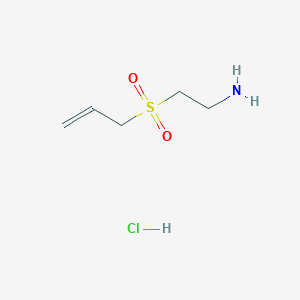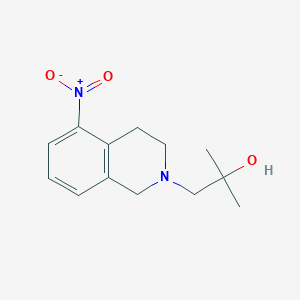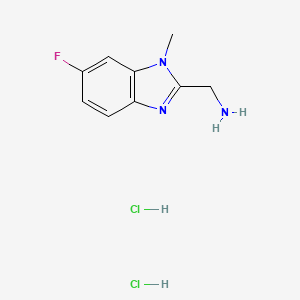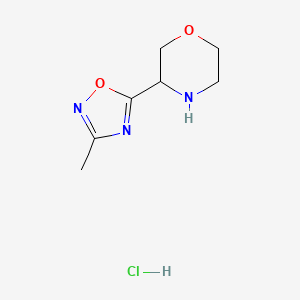![molecular formula C13H17NO4S B1378885 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid CAS No. 1363382-28-8](/img/structure/B1378885.png)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 . It is used in the field of organic synthesis .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a basic aromatic heterocyclic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 360.4±27.0 °C and its predicted density is 1.293±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is utilized as a key intermediate in the synthesis of novel heterocyclic compounds, such as benzopyrano[3,4-b]pyridine derivatives and tetrahydropyridothienopyrimidine derivatives. These compounds have potential applications in the development of new therapeutic agents due to their diverse biological activities. For instance, the synthesis of new 2H,4H-benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives involves a series of reactions starting from coumarin-3-carboxylic acids, highlighting the compound's role in facilitating complex chemical transformations (Bonsignore & Loy, 1998). Similarly, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems are synthesized using derivatives of this compound, demonstrating its utility in creating complex heterocyclic structures with potential pharmacological uses (Bakhite, Al‐Sehemi, & Yamada, 2005).
Advanced Organic Synthesis Techniques
Research applications of this compound extend to the development of advanced organic synthesis techniques, such as the modified Pictet-Spengler reaction. This method provides an efficient route to synthesize 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents, showcasing the compound's versatility in facilitating novel synthetic pathways. This approach is highlighted by the synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via a highly efficient cyclization of formyliminium ions, which are produced using titanium(IV) tetraisopropoxide and acetic-formic anhydride in a one-pot procedure (Kitabatake, Hashimoto, & Saitoh, 2010).
Structural and Mechanistic Studies
The compound also finds application in structural and mechanistic studies, where its derivatives are used to elucidate complex molecular architectures and reaction mechanisms. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate offer insights into the stereochemistry and molecular interactions of such compounds, aiding in the understanding of their reactivity and potential applications in synthesis (Naveen et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGRAREGLOJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)


![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)



